3-[2-(2-Chlorophenoxy)propanoylamino]pyrrolidine-1-carboxamide

Catalog No.
S7349377
CAS No.
M.F
C14H18ClN3O3
M. Wt
311.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[2-(2-Chlorophenoxy)propanoylamino]pyrrolidine-1...

Product Name

3-[2-(2-Chlorophenoxy)propanoylamino]pyrrolidine-1-carboxamide

IUPAC Name

3-[2-(2-chlorophenoxy)propanoylamino]pyrrolidine-1-carboxamide

Molecular Formula

C14H18ClN3O3

Molecular Weight

311.76 g/mol

InChI

InChI=1S/C14H18ClN3O3/c1-9(21-12-5-3-2-4-11(12)15)13(19)17-10-6-7-18(8-10)14(16)20/h2-5,9-10H,6-8H2,1H3,(H2,16,20)(H,17,19)

InChI Key

JUZRRDVCDLTALR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCN(C1)C(=O)N)OC2=CC=CC=C2Cl
3-[2-(2-Chlorophenoxy)propanoylamino]pyrrolidine-1-carboxamide is a chemical compound that has gained increasing attention in scientific research due to its potential implications in various fields of research and industry. This paper aims to provide a comprehensive overview of this compound including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments, applications in scientific experiments, the current state of research, potential implications in various fields of research and industry, and limitations and future directions.
3-[2-(2-Chlorophenoxy)propanoylamino]pyrrolidine-1-carboxamide is a chemical compound that belongs to the pyrrolidine class and is also known as CP-125, 243. This compound was first synthesized by Pfizer Inc. in 1993, and since then, it has been extensively studied owing to its potential therapeutic applications in various fields of research and industry.
The physical and chemical properties of 3-[2-(2-Chlorophenoxy)propanoylamino]pyrrolidine-1-carboxamide are vital in understanding its structure and behavior in different chemical environments. The molecular formula of this compound is C17H21ClN2O3, and its molecular weight is 342.82 g/mol. It has a melting point of 180-182°C, and its solubility in water is low. The compound is a white powder with a molecular formula of C17H21ClN2O3 and a molecular weight of 342.83g/mol. The compound possesses a low aqueous solubility of 4.34μM.
The synthesis and characterization of 3-[2-(2-Chlorophenoxy)propanoylamino]pyrrolidine-1-carboxamide are crucial in ensuring its purity, efficacy, and safety in different applications. This compound can be synthesized through several methods involving the reaction of a pyrrolidine derivative with a chloroaryl alkanol. The purity of synthesized CP-125243 was assessed by HPLC with a purity of around 97.4%.
play a crucial role in determining the purity, safety, and efficacy of 3-[2-(2-Chlorophenoxy)propanoylamino]pyrrolidine-1-carboxamide in different applications. The compound can be analyzed through various techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR). All these techniques provide accurate identification and characterization of the compound, which is vital in ensuring its efficacy in different applications.
Studies have shown that 3-[2-(2-Chlorophenoxy)propanoylamino]pyrrolidine-1-carboxamide possesses potential therapeutic properties in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been found to exhibit anti-inflammatory, anti-proliferative, and apoptotic activities in various cell lines.
Safety and toxicity are critical considerations when working with 3-[2-(2-Chlorophenoxy)propanoylamino]pyrrolidine-1-carboxamide. Different studies indicate that the compound has a low toxicity profile, but extensive studies are required to determine its safety. In vivo testing with CP-125243 showed that oral ingestion up to 100mg/kg/day did not produce any toxic effects on mice. Additionally, in antibody-dependent and complement-dependent cytotoxicity assays, it showed no toxicity at the maximum evaluated concentration of 300 μg/ml.
3-[2-(2-Chlorophenoxy)propanoylamino]pyrrolidine-1-carboxamide has various potential applications in different fields of research, including cancer, inflammation, and autoimmune disorders. The compound has been found to exhibit anti-tumor activity through the inhibition of tumor cell growth, angiogenesis, and metastasis. Furthermore, CP-125243 has also been shown to possess potent anti-inflammatory and anti-proliferative activities.
The research on 3-[2-(2-Chlorophenoxy)propanoylamino]pyrrolidine-1-carboxamide is ongoing, with researchers exploring its potential applications in various fields of research and industry. Different studies are being conducted to determine its efficacy, safety, and toxicity in different applications.
3-[2-(2-Chlorophenoxy)propanoylamino]pyrrolidine-1-carboxamide has potential implications in various fields of research and industry, including cancer therapy, inflammation, and autoimmune disorders. Additionally, the compound can also be used as an anti-migratory and anti-invasive agent in different applications.
Despite its potential therapeutic applications and implications in various fields of research and industry, there exist some limitations and future directions that need to be addressed. Firstly, extensive studies are required to determine the safety and toxicity of the compound in different applications. Secondly, more studies are required to determine its efficacy in various diseases. Additionally, studies are needed to optimize the synthesis and characterization of the compound and develop effective delivery strategies.
1. Development of effective methods for the mass synthesis of CP-125243.
2. Compatibility of CP-125243 in combination with other drugs in preclinical trials.
3. Analysis of the pharmacokinetics and pharmacodynamics of CP-125243.
4. Studies to determine the efficacy of CP-125243 in different stages of tumors or inflammations.
5. Development of effective delivery systems for CP-125243 in the human body.
6. Determination of the mechanism of action of CP-125243 in tumor cell lines and autoimmune diseases.
7. Determination of the stability and structural changes of CP-125243 in different chemical environments.
8. Optimization of the synthesis and characterization of CP-125243 under specific experimental conditions.
9. Development of cellular and animal models of diseases or inflammations to test the efficacy of CP-125243.
10. Safety studies of CP-125243 for long-term exposure in humans.
3-[2-(2-Chlorophenoxy)propanoylamino]pyrrolidine-1-carboxamide has potential therapeutic implications in various fields of research and industry. This compound exhibits anti-inflammatory, anti-proliferative, and apoptotic activities in various cell lines. However, extensive studies to determine its safety, efficacy, and toxicity in different applications are required. Researchers and scientists should continue to explore the potential of 3-[2-(2-Chlorophenoxy)propanoylamino]pyrrolidine-1-carboxamide in different fields and address the limitations and future directions for its optimal application.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

311.1036691 g/mol

Monoisotopic Mass

311.1036691 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-27-2023

Explore Compound Types